molecular formula C17H20N6O3S B2562633 3-methoxy-N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide CAS No. 1170103-16-8

3-methoxy-N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide

Cat. No.: B2562633
CAS No.: 1170103-16-8
M. Wt: 388.45
InChI Key: YSBBJALINDMPGD-UHFFFAOYSA-N
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Description

3-methoxy-N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H20N6O3S and its molecular weight is 388.45. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-methoxy-N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The imidazole ring in its structure is known for its ability to participate in hydrogen bonding and coordinate with metal ions, which can influence enzyme activity. This compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. For instance, it may inhibit enzymes like cytochrome P450, affecting drug metabolism and detoxification processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of kinases and phosphatases, which are critical regulators of cell signaling. Additionally, it can affect the expression of genes involved in cell cycle regulation, apoptosis, and stress responses. These effects are mediated through its interactions with specific receptors and transcription factors .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their function. For example, its interaction with cytochrome P450 enzymes can lead to competitive inhibition, altering the metabolism of other substrates. Additionally, this compound can influence gene expression by binding to transcription factors or modifying chromatin structure, thereby affecting the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are critical for understanding its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under physiological conditions but may degrade over extended periods. Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity. These effects are often dose-dependent and can vary based on the experimental conditions .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low doses may exhibit therapeutic effects, such as modulation of enzyme activity and gene expression, without significant toxicity. Higher doses can lead to adverse effects, including toxicity and disruption of normal cellular functions. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity. Understanding these pathways is essential for predicting its behavior in biological systems .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, influencing its intracellular concentration and localization. Additionally, binding proteins can sequester the compound in specific cellular compartments, affecting its distribution and activity .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. This compound can localize to various cellular compartments, including the nucleus, cytoplasm, and mitochondria. Its activity and function can be influenced by its localization, as different cellular environments provide distinct biochemical contexts. For example, nuclear localization may enhance its ability to modulate gene expression, while mitochondrial localization can impact cellular metabolism .

Properties

IUPAC Name

3-methoxy-N-[2-[[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O3S/c1-13-18-8-9-23(13)17-11-16(20-12-21-17)19-6-7-22-27(24,25)15-5-3-4-14(10-15)26-2/h3-5,8-12,22H,6-7H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSBBJALINDMPGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NC=NC(=C2)NCCNS(=O)(=O)C3=CC=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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